molecular formula C16H14IN3O2 B4341097 1-(2-IODOPHENYL)-3-[(4-PYRIDYLMETHYL)AMINO]DIHYDRO-1H-PYRROLE-2,5-DIONE

1-(2-IODOPHENYL)-3-[(4-PYRIDYLMETHYL)AMINO]DIHYDRO-1H-PYRROLE-2,5-DIONE

Cat. No.: B4341097
M. Wt: 407.21 g/mol
InChI Key: ZOUWTUJRALNAIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Iodophenyl)-3-[(4-pyridinylmethyl)amino]-2,5-pyrrolidinedione is a synthetic organic compound that features a unique structure combining an iodophenyl group, a pyridinylmethylamino group, and a pyrrolidinedione core

Preparation Methods

The synthesis of 1-(2-IODOPHENYL)-3-[(4-PYRIDYLMETHYL)AMINO]DIHYDRO-1H-PYRROLE-2,5-DIONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolidinedione Core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Iodophenyl Group: This step often involves the iodination of an aromatic precursor using reagents such as iodine and an oxidizing agent.

    Attachment of the Pyridinylmethylamino Group: This can be accomplished through nucleophilic substitution reactions where the pyridinylmethylamine reacts with an activated intermediate.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and specific reaction conditions to streamline the process.

Chemical Reactions Analysis

1-(2-Iodophenyl)-3-[(4-pyridinylmethyl)amino]-2,5-pyrrolidinedione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

    Substitution: The iodophenyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions for these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(2-Iodophenyl)-3-[(4-pyridinylmethyl)amino]-2,5-pyrrolidinedione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular pathways is beneficial.

    Industry: The compound’s unique structure makes it useful in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 1-(2-IODOPHENYL)-3-[(4-PYRIDYLMETHYL)AMINO]DIHYDRO-1H-PYRROLE-2,5-DIONE involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

1-(2-Iodophenyl)-3-[(4-pyridinylmethyl)amino]-2,5-pyrrolidinedione can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-(2-iodophenyl)-3-(pyridin-4-ylmethylamino)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14IN3O2/c17-12-3-1-2-4-14(12)20-15(21)9-13(16(20)22)19-10-11-5-7-18-8-6-11/h1-8,13,19H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOUWTUJRALNAIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)N(C1=O)C2=CC=CC=C2I)NCC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14IN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(2-IODOPHENYL)-3-[(4-PYRIDYLMETHYL)AMINO]DIHYDRO-1H-PYRROLE-2,5-DIONE
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1-(2-IODOPHENYL)-3-[(4-PYRIDYLMETHYL)AMINO]DIHYDRO-1H-PYRROLE-2,5-DIONE
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1-(2-IODOPHENYL)-3-[(4-PYRIDYLMETHYL)AMINO]DIHYDRO-1H-PYRROLE-2,5-DIONE
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1-(2-IODOPHENYL)-3-[(4-PYRIDYLMETHYL)AMINO]DIHYDRO-1H-PYRROLE-2,5-DIONE
Reactant of Route 5
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1-(2-IODOPHENYL)-3-[(4-PYRIDYLMETHYL)AMINO]DIHYDRO-1H-PYRROLE-2,5-DIONE
Reactant of Route 6
1-(2-IODOPHENYL)-3-[(4-PYRIDYLMETHYL)AMINO]DIHYDRO-1H-PYRROLE-2,5-DIONE

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